2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8Cl2FNO2S. It is characterized by the presence of an amino group, two chlorine atoms, and a sulfonyl fluoride group attached to an ethane backbone. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-amino-2,6-dichlorobenzene with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group is known to form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonamide
- 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonic acid
- 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl chloride
Uniqueness
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where covalent modification of proteins or enzymes is desired.
Properties
Molecular Formula |
C8H8Cl2FNO2S |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
2-(3-amino-2,6-dichlorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8Cl2FNO2S/c9-6-1-2-7(12)8(10)5(6)3-4-15(11,13)14/h1-2H,3-4,12H2 |
InChI Key |
JWONQKDGKLDSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)CCS(=O)(=O)F)Cl |
Origin of Product |
United States |
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